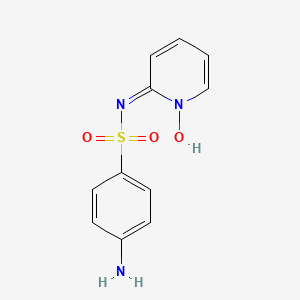
Sulfapyridine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfapyridine N-oxide is a derivative of sulfapyridine, a sulfonamide antibiotic Sulfapyridine itself has been used in the treatment of various bacterial infections and inflammatory diseases
准备方法
Synthetic Routes and Reaction Conditions: Sulfapyridine N-oxide can be synthesized through the oxidation of sulfapyridine. Common oxidizing agents used for this transformation include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite in a packed-bed microreactor .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions: Sulfapyridine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent sulfapyridine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines and thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfapyridine.
Substitution: Various substituted sulfapyridine derivatives.
科学研究应用
Sulfapyridine N-oxide has a range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and bacterial infections.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
作用机制
The mechanism of action of sulfapyridine N-oxide involves its interaction with bacterial enzymes. Similar to sulfapyridine, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
相似化合物的比较
Sulfapyridine: The parent compound, used as an antibacterial agent.
Sulfasalazine: A prodrug that is metabolized into sulfapyridine and 5-aminosalicylic acid, used to treat inflammatory bowel disease.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Uniqueness: Sulfapyridine N-oxide is unique due to its N-oxide functional group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other sulfonamides. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C11H11N3O3S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC 名称 |
(NZ)-4-amino-N-(1-hydroxypyridin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H11N3O3S/c12-9-4-6-10(7-5-9)18(16,17)13-11-3-1-2-8-14(11)15/h1-8,15H,12H2/b13-11- |
InChI 键 |
POXFXLAMAIJLDM-QBFSEMIESA-N |
手性 SMILES |
C1=C/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N(C=C1)O |
规范 SMILES |
C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)N)N(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



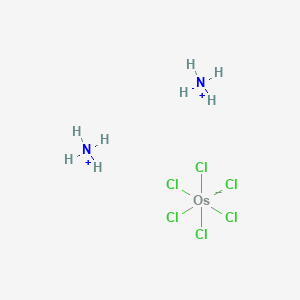

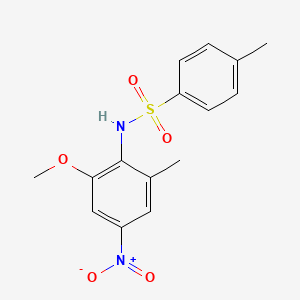

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)
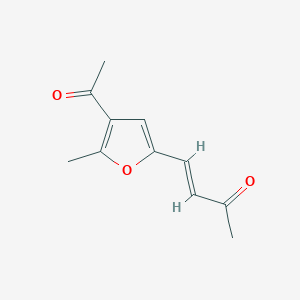
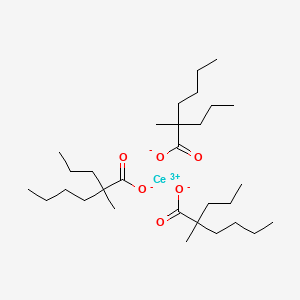
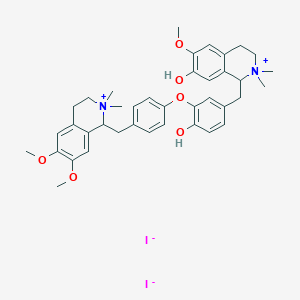
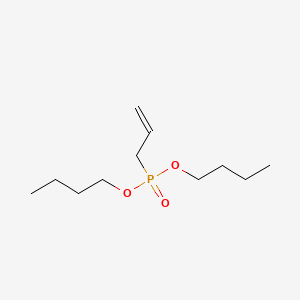
![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)
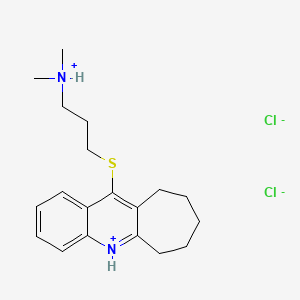
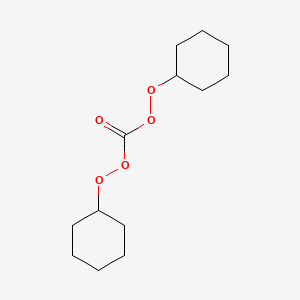
![2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
